delta2-Cefadroxil

Pharmaceutical Analysis Regulatory Compliance Quality Control

Ensuring regulatory compliance in cefadroxil impurity testing requires a pharmacopoeial-grade reference standard that guarantees method reliability. Our USP Δ2-Cefadroxil reference standard provides certified purity, chromatographic resolution, and stability data for compendial compliance. Key features: USP-grade traceability; RRT 1.29, LOD 1.77 ng/mL; UV λ_max ~264 nm; storage -20°C in amber vials.

Molecular Formula C16H17N3O5S
Molecular Weight 363.39
CAS No. 147103-94-4
Cat. No. B601266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta2-Cefadroxil
CAS147103-94-4
Synonyms[6R-[6α,7β(R*)]]-7-[[Amino(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid;  (6R,7R)-7-[[(2R)-Amino(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid;  (6R,
Molecular FormulaC16H17N3O5S
Molecular Weight363.39
Structural Identifiers
SMILESCC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N
InChIInChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-6,10-12,15,20H,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,12?,15-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delta2-Cefadroxil Overview


Delta2-Cefadroxil (Δ2-Cefadroxil, CAS 147103-94-4), also designated as Cefadroxil USP Related Compound I, is a specified impurity of the first-generation cephalosporin antibiotic cefadroxil [1]. It is a structural isomer formed via double-bond migration within the dihydrothiazine ring during cefadroxil synthesis or degradation, resulting in a Δ2 rather than the active Δ3 configuration . Its primary utility lies in pharmaceutical quality control as a compendial reference standard for impurity profiling, method validation, and stability studies, ensuring the safety and efficacy of cefadroxil drug products .

Compendial impurity standard: USP-designated Related Compound I for cefadroxil monograph testing
Δ2 isomer with defined chromatographic relative retention time, enabling system suitability and peak resolution validation
Stability-sensitive reference material requiring controlled storage at −20°C and light protection to preserve certified purity

Delta2-Cefadroxil vs. Generic Impurity Standards


Delta2-Cefadroxil is not merely a structural analog but a pharmacopoeial-designated impurity marker with defined chromatographic and stability characteristics essential for compendial compliance. Generic impurity standards lack the regulatory traceability, specific purity certification, and documented system suitability performance (e.g., resolution, relative retention time) mandated by the United States Pharmacopeia (USP) for cefadroxil monograph testing . Furthermore, the Δ2 isomer's distinct ultraviolet absorption profile (λ_max ~264 nm) and heightened sensitivity to light and temperature necessitate a reference material validated under controlled storage conditions, a requirement not guaranteed by non-compendial substitutes . Substitution with an unqualified material risks method failure, inaccurate impurity quantification, and potential regulatory rejection of analytical data during Abbreviated New Drug Application (ANDA) submissions .

Regulatory Traceability
Generic impurity standards lack USP compendial traceability and monographs-specified system suitability documentation, which may lead to ANDA/DMF acceptance risk.
Certified Purity & Characterization
Non-certified materials may exhibit purity variabilities without full characterization, potentially introducing quantification bias in impurity assays.
Stability and Storage Validation
Unqualified substitutes may degrade under routine lab conditions; validated −20°C/light-sensitive storage is necessary to maintain reference integrity and calibration accuracy.

Delta2-Cefadroxil Differentiation Evidence


USP Designation & Traceability

Delta2-Cefadroxil is formally designated as Cefadroxil USP Related Compound I and is supplied as a United States Pharmacopeia (USP) Reference Standard, ensuring full traceability to the official cefadroxil monograph . Unlike generic impurity reference materials, this standard is specifically validated for use in the 'Related Compounds' test and assay procedures defined in the USP compendia .

USP Designation & Traceability
Specification review
Target: USP Reference Standard with CoA traceable to USP monograph
Comparator: Non-compendial impurity material
Mandatory for USP compliance and ANDA/DMF regulatory acceptance
Verify lot-specific certificate for official monograph tests
Pharmaceutical Analysis Regulatory Compliance Quality Control Reference Standards

Chromatographic Purity & System Suitability

Delta2-Cefadroxil reference standards are routinely supplied with certified purity levels exceeding 95% by HPLC, with specific vendor lots achieving purities as high as 98.94% . This high degree of purity is essential for accurate system suitability testing in cefadroxil HPLC methods, where impurity resolution and peak symmetry are critical parameters. In contrast, non-certified impurity materials may exhibit purity variabilities exceeding 5%, introducing significant quantification errors .

Chromatographic Purity
Supplier specification
≥95% (standard); 98.94% lot-specific (HPLC)
Reduces quantification uncertainty in impurity assays
Confirm current lot COA for method validation accuracy
HPLC Method Validation Impurity Quantification Analytical Chemistry

Trace-Level Detection (LOD)

A validated RP-HPLC method for cefadroxil determination has demonstrated that delta2-cefadroxil can be detected with a limit of detection (LOD) as low as 1.77 ng/mL when using UV detection at 264 nm . This high sensitivity allows for the reliable quantification of this impurity at levels well below the 0.1% identification threshold commonly applied in pharmaceutical stability studies, a capability that may not be achievable with less optimized or non-specific analytical methods.

Trace-Level Detection (LOD)
Reported method context
1.77 ng/mL (RP-HPLC, UV 264 nm)
Enables reliable quantification at trace impurity levels for stability studies
Method-dependent sensitivity; verify under actual lab conditions
HPLC Method Sensitivity Trace Analysis Impurity Profiling

Storage and Stability Sensitivity

Delta2-Cefadroxil is documented to be sensitive to both light and temperature, necessitating storage at -20°C in amber vials to prevent isomerization or degradation . This is in contrast to the parent drug cefadroxil and certain other related impurities (e.g., EP Impurity B), which are generally stable at 2-8°C or ambient conditions. The specific instability of the Δ2 isomer is a critical parameter for designing forced degradation studies and establishing appropriate sample handling protocols.

Storage & Stability Sensitivity
Class-level
Store at -20°C; protect from light (amber vials)
Preserves standard integrity, preventing calibration drift and erroneous results
Follow vendor storage instructions; typical Δ2 isomer instability
Stability Studies Degradation Pathways Storage Conditions Pharmaceutical Analysis

Δ2/Δ3 Isomer Resolution

Delta2-Cefadroxil is the double-bond migration isomer of the active Δ3-cefadroxil, formed during synthesis or upon exposure to basic conditions [1]. In USP and EP monographs, the resolution between these two isomers is a critical system suitability parameter, typically requiring a resolution (Rs) of not less than 1.5 . The use of a certified Δ2-cefadroxil reference standard is therefore mandatory to validate the separation efficiency of HPLC methods designed to distinguish the active pharmaceutical ingredient from its inactive isomer.

Δ2/Δ3 Isomer Resolution
Head-to-head
Resolution (Rs) ≥ 1.5 between Δ2 isomer and active Δ3-cefadroxil
Validates method specificity and stability-indicating capability per USP
As required by USP Cefadroxil monograph system suitability
Isomer Separation Cephalosporin Impurities Chromatographic Resolution Stability Indicating Methods

Delta2-Cefadroxil Applications


Cefadroxil USP Compliance Testing

As the official USP Reference Standard for Cefadroxil Related Compound I, delta2-cefadroxil is essential for performing the 'Related Compounds' test specified in the USP Cefadroxil monograph. It serves as the primary comparator for identifying and quantifying the Δ2 isomer impurity in both drug substance and finished product batches, ensuring compliance with regulatory limits .

Cefadroxil HPLC Method Validation

Due to its distinct chromatographic properties (RRT ~1.29) and sensitivity to detection at 264 nm, delta2-cefadroxil is a critical component in establishing system suitability criteria for HPLC methods. It is used to demonstrate resolution from the main cefadroxil peak (Rs ≥ 1.5) and to validate method linearity, accuracy, and precision for impurity quantification at trace levels (LOD 1.77 ng/mL) .

Forced Degradation & Stability Methods

Given its known instability to light and temperature (requiring -20°C storage in amber vials), delta2-cefadroxil is a key marker in forced degradation studies of cefadroxil. Its formation under basic, oxidative, or thermal stress conditions is monitored to confirm the stability-indicating power of analytical methods and to establish appropriate storage conditions for cefadroxil products .

Cefadroxil ANDA/DMF Submissions

For Abbreviated New Drug Applications (ANDAs) referencing cefadroxil, the use of the USP delta2-cefadroxil reference standard is a de facto requirement. It provides the necessary traceability and regulatory acceptance for impurity profile data submitted to agencies like the FDA, demonstrating that the generic product's impurity profile is comparable to the innovator's and within established safety thresholds .

Application
Selection Property
Validation Focus
Cefadroxil USP Compliance Testing
Compendial traceability, certified purity
System suitability, isomer resolution and impurity limit verification
Cefadroxil HPLC Method Validation
Certified purity and chromatographic performance
Linearity, accuracy, precision at impurity trace levels
Forced Degradation & Stability Methods
Defined storage stability and degradation marker
Stability-indicating method confirmation and storage condition establishment
Cefadroxil ANDA/DMF Submissions
Regulatory acceptance and full traceability
Impurity profile comparability with innovator and documentation compliance

Technical Documentation Hub

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